molecular formula C48H29O4P B3030094 (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide CAS No. 864943-22-6

(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide

Cat. No. B3030094
CAS RN: 864943-22-6
M. Wt: 700.7 g/mol
InChI Key: BVICVEIKBNVROI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide" involves the preparation of phosphorus heterocyclic systems. Specifically, the synthesis of 8-substituted-16H-dinaphtho[2,1-d:1',2'-g][1,3,2]dioxaphosphocin 8-oxides was achieved by reacting 8-bromo-dinaphthophosphocin with various mono and bis Grignard reagents, followed by oxidation with hydrogen peroxide (H2O2). The structures of these synthesized compounds were confirmed through elemental and spectral data, including 1H, 13C, and 31P NMR analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the absolute stereostructure of dinaphth[2,1-c:1',2'-e]oxepin-3-(5H)-one, a chiral binaphthalene derivative, was elucidated through multiple scattering X-ray experiments and circular dichroism (CD) . These techniques are crucial for determining the three-dimensional arrangement of atoms within a molecule, which is essential for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of Grignard reagents, which are known for their role in forming carbon-carbon bonds. The reaction with 8-bromo-dinaphthophosphocin indicates the potential for further functionalization of the phosphorus heterocycle. The subsequent oxidation step with H2O2 suggests that these compounds can undergo redox reactions, which may be relevant for their reactivity and potential applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide" are not detailed in the provided papers, the related compounds synthesized in the studies exhibit moderate antimicrobial activity. This indicates that the compounds possess biological reactivity, which could be attributed to their unique structural features and the presence of the dioxaphosphocin ring system . The spectral data analysis, including NMR, is also indicative of the compounds' purity and structural integrity, which are important for their physical and chemical properties.

Scientific Research Applications

Chemical Properties and Synthesis

(11bR)-4-Hydroxy-2,6-bis[2,4,6-tris(1-methylethylphenyl]-dinaphtho[2,1-d: 1′,2′-f][1,3,2]dioxaphosphepin-4-oxide, commonly known as (R)-TRIP, is a white crystalline solid. It is soluble in dichloromethane, dioxane, toluene, and methanol. The synthesis follows methods developed for chiral phosphoric acid catalysts, specifically the substituted BINOL synthesis. Careful purification is necessary to remove contaminants like salts or heavy metals from earlier synthesis steps. The handling and storage precautions are standard for laboratory chemicals, with no major known hazards (Hutchinson, 2013).

Antimicrobial Activity

A study on the synthesis, spectral characterization, and antimicrobial activity of related 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides revealed their potential in antimicrobial applications. These compounds were synthesized from a three-component one-pot reaction and displayed significant antimicrobial activity, demonstrating the potential use of similar compounds in medical and pharmaceutical research (Haranath et al., 2005).

Catalysis and Synthesis of Chiral Molecules

Another significant application is in catalysis, particularly in enantioselective reactions. For instance, nickel catalysts based on similar compounds have shown high selectivity and enantioselectivities in the hydrovinylation of vinylarenes. This application is crucial in the synthesis of chiral building blocks and intermediates, showcasing the compound's role in creating enantiomerically pure substances in organic chemistry (Lassauque et al., 2009).

properties

IUPAC Name

13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVICVEIKBNVROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H29O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470690
Record name 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide

CAS RN

864943-22-6
Record name 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
Reactant of Route 2
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
Reactant of Route 3
Reactant of Route 3
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
Reactant of Route 4
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
Reactant of Route 5
Reactant of Route 5
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
Reactant of Route 6
Reactant of Route 6
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide

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